molecular formula C21H20ClN3O3 B2480028 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034411-75-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B2480028
CAS RN: 2034411-75-9
M. Wt: 397.86
InChI Key: FVSRXRWGSNFVMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazepine derivatives, including compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide, involves several steps that typically start from basic heterocyclic scaffolds. These processes may involve the condensation of various precursors, employing catalytic or activating agents to facilitate the formation of the oxazepine core. A related study by Naporra et al. (2016) on the synthesis of oxazepine and oxepine derivatives highlights the complexity and specificity of synthesizing such compounds, though it primarily focuses on their pharmacological evaluation (Naporra et al., 2016).

Molecular Structure Analysis

The molecular structure of oxazepine derivatives is characterized by a tricyclic core, which can significantly influence their chemical behavior and interaction with biological targets. Molecular dynamic studies and crystal structure analyses provide insights into the binding modes and structural conformations of these compounds. Studies on related compounds, such as those by Lee et al. (2009), which discuss the crystal structure of closely related derivatives, shed light on the importance of molecular geometry, including hydrogen bonding and π-π stacking interactions, in determining the compound's chemical and biological properties (Lee et al., 2009).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-6-19-15(9-16)12-25(21(27)13-28-19)8-7-23-20(26)10-14-11-24-18-4-2-1-3-17(14)18/h1-6,9,11,24H,7-8,10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSRXRWGSNFVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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